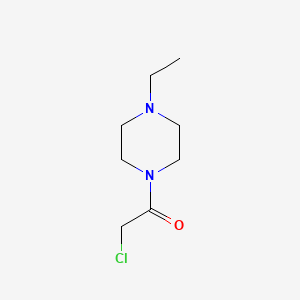

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

Descripción general

Descripción

“2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .

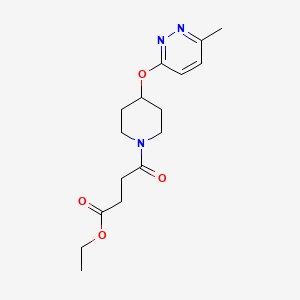

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 4-ethylpiperazin-1-yl group (C6H12N2) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” include a molecular weight of 204.7 . It is a liquid at room temperature . Unfortunately, other specific properties like boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación

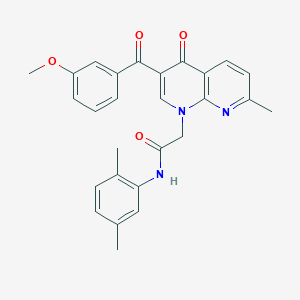

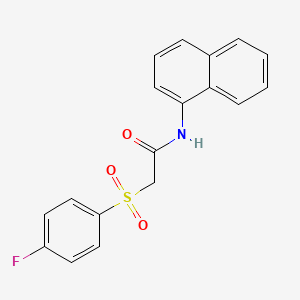

Synthesis of Pharmaceutical Compounds

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to further chemical modifications, making it valuable for creating a diverse range of therapeutic agents. For instance, it’s involved in the synthesis of active pharmaceutical ingredients (APIs) like ofloxacin , rifampicin , clozapine , sildenafil , trifluoperazine , and zopiclone .

Antitumor Activity

This compound has shown promise in antitumor studies. It has been used to synthesize piperazinyl amidrazones , which exhibit substantial antitumor activity against a number of cell lines. These compounds have been evaluated for their effectiveness in inhibiting cancer cell growth, with some derivatives showing more potency against specific cancer types like leukemia and CNS cancers .

Electrochemical Studies

The electrochemical behavior of derivatives of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone has been studied using cyclic voltammetry. This research is crucial for understanding the redox properties of these compounds, which can inform their potential use in electrochemical sensors or as redox-active drugs .

Propiedades

IUPAC Name |

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUGYNBSZBWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)